molecular formula C13H22N2O2 B8550642 5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine

5-(2-(Diethylamino)ethoxy)-2-methoxybenzenamine

Cat. No. B8550642
M. Wt: 238.33 g/mol
InChI Key: VPQXDMHYNXJETI-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

N,N-diethyl-2-(4-methoxy-3-nitrophenoxy)ethylamine (0.29 g, 1.1 mmol) was hydrogenated over Pd (5% on C, 50% wet, 0.12 g) in ethanol (5 ml) for 16 hours. The catalyst was filtered off and the solvent removed under reduced pressure to afford the title compound as a red oil. MS (m/z)=239(M+H+); Calc'd for C13H22N2O2=238.33.
Name
N,N-diethyl-2-(4-methoxy-3-nitrophenoxy)ethylamine
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([N+:17]([O-])=O)[CH:10]=1)[CH2:4][CH3:5])[CH3:2]>C(O)C.[Pd]>[CH2:4]([N:3]([CH2:1][CH3:2])[CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([NH2:17])[CH:10]=1)[CH3:5]

Inputs

Step One
Name
N,N-diethyl-2-(4-methoxy-3-nitrophenoxy)ethylamine
Quantity
0.29 g
Type
reactant
Smiles
C(C)N(CC)CCOC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCOC=1C=CC(=C(C1)N)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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